Lipophilicity Differential: 6-Benzyl Substitution vs. 6-Unsubstituted Analog
The 6‑benzyl group on the target compound provides a substantial increase in lipophilicity compared to the 6‑unsubstituted analog. 6‑Benzyl‑7‑chloro‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine has a computed XLogP3 of 5.6 [1], whereas the 6‑unsubstituted comparator (7‑chloro‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine, CAS 1144449‑18‑2) has a computed XLogP3 of 3.2 .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.6 |
| Comparator Or Baseline | 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 1144449-18-2): XLogP3 = 3.2 |
| Quantified Difference | Δ XLogP3 = +2.4 (approximately 2.3 × 10^2‑fold theoretical increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 2.4‑unit higher XLogP3 translates into significantly greater membrane permeability and blood‑brain barrier penetration potential, making the target compound more suitable for CNS and intracellular target programs compared to the 6‑unsubstituted analog.
- [1] PubChem. Compound Summary for CID 46299037: 6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine. XLogP3 = 5.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46299037 (accessed 2026-05-04). View Source
